Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate
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Description
Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate is a useful research compound. Its molecular formula is C14H24N2O7 and its molecular weight is 332.35 g/mol. The purity is usually 95%.
The exact mass of the compound Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate is 332.15835111 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate involves the protection of the amine group, followed by the formation of the tetrahydrofuran ring and the pyrrole ring. The final step involves the deprotection of the amine group and the formation of the oxalate salt.
Starting Materials
t-butylamine, 2-bromoacetaldehyde diethyl acetal, ethyl acetoacetate, sodium hydride, 2,3-dihydrofuran, acetic anhydride, oxalic acid, triethylamine, methanol, diethyl ether, dichloromethane, wate
Reaction
Protection of the amine group with t-butyloxycarbonyl chloride in dichloromethane, Addition of 2-bromoacetaldehyde diethyl acetal to the protected amine in the presence of sodium hydride in DMF to form the intermediate, Addition of ethyl acetoacetate to the intermediate in the presence of triethylamine in DMF to form the tetrahydrofuran ring, Addition of 2,3-dihydrofuran to the intermediate in the presence of acetic anhydride and triethylamine in DMF to form the pyrrole ring, Deprotection of the amine group with trifluoroacetic acid in methanol, Formation of the oxalate salt with oxalic acid in water and diethyl ethe
properties
IUPAC Name |
tert-butyl (2R,3aS,6aR)-2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.C2H2O4/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14;3-1(4)2(5)6/h8-10H,4-7,13H2,1-3H3;(H,3,4)(H,5,6)/t8-,9+,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSGZKJWZFHZJH-JYNKJOSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(OC2C1)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H](O[C@H]2C1)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate |
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